molecular formula C11H8O2 B3056008 1,4-Methanonaphthalene-5,8-dione, 1,4-dihydro- CAS No. 6829-72-7

1,4-Methanonaphthalene-5,8-dione, 1,4-dihydro-

Cat. No.: B3056008
CAS No.: 6829-72-7
M. Wt: 172.18 g/mol
InChI Key: SGGCGZUEVNVCGV-UHFFFAOYSA-N
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Description

1,4-Methanonaphthalene-5,8-dione, 1,4-dihydro- is a cyclic dione compound known for its unique structure and chemical properties. It is often used as an intermediate in various chemical reactions and has applications in different fields of scientific research. The compound is characterized by its molecular formula C₁₁H₈O₂ and a molecular weight of 172.18 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Methanonaphthalene-5,8-dione, 1,4-dihydro- can be synthesized through the Diels-Alder reaction of cyclopentadiene and 1,4-benzoquinone . This reaction typically requires specific conditions such as controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the synthesis of 1,4-Methanonaphthalene-5,8-dione, 1,4-dihydro- follows similar principles but on a larger scale. The reaction conditions are optimized for maximum yield and purity, often involving the use of specialized equipment and catalysts to facilitate the process.

Chemical Reactions Analysis

Types of Reactions

1,4-Methanonaphthalene-5,8-dione, 1,4-dihydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

Scientific Research Applications

1,4-Methanonaphthalene-5,8-dione, 1,4-dihydro- has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Methanonaphthalene-5,8-dione, 1,4-dihydro- is unique due to its specific structure and the presence of dione groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential antioxidant properties make it a valuable compound in research and industrial applications.

Properties

IUPAC Name

tricyclo[6.2.1.02,7]undeca-2(7),4,9-triene-3,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O2/c12-8-3-4-9(13)11-7-2-1-6(5-7)10(8)11/h1-4,6-7H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGGCGZUEVNVCGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C3=C2C(=O)C=CC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20522057
Record name 1,4-Dihydro-1,4-methanonaphthalene-5,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20522057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6829-72-7
Record name 1,4-Dihydro-1,4-methanonaphthalene-5,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20522057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Methanonaphthalene-5,8-dione, 1,4-dihydro-
Reactant of Route 2
1,4-Methanonaphthalene-5,8-dione, 1,4-dihydro-
Reactant of Route 3
1,4-Methanonaphthalene-5,8-dione, 1,4-dihydro-
Reactant of Route 4
1,4-Methanonaphthalene-5,8-dione, 1,4-dihydro-
Reactant of Route 5
1,4-Methanonaphthalene-5,8-dione, 1,4-dihydro-
Reactant of Route 6
1,4-Methanonaphthalene-5,8-dione, 1,4-dihydro-

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